molecular formula C7H3F4NO B15199527 1-(Perfluoropyridin-2-yl)ethanone

1-(Perfluoropyridin-2-yl)ethanone

Cat. No.: B15199527
M. Wt: 193.10 g/mol
InChI Key: FVGYCXRIPOUSCZ-UHFFFAOYSA-N
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Description

1-(Perfluoropyridin-2-yl)ethanone is a fluorinated pyridine derivative characterized by a fully substituted pyridine ring (all hydrogen atoms replaced by fluorine) and an acetyl group at the 2-position. While specific data on this compound are absent in the provided evidence, its structural analogs, such as fluorinated and trifluoromethyl-substituted pyridinyl ethanones, have been extensively studied. These compounds are pivotal in medicinal and synthetic chemistry due to their electronic and steric properties, which influence reactivity and biological interactions. Fluorination typically enhances metabolic stability and lipophilicity, making such derivatives attractive for drug design .

Properties

Molecular Formula

C7H3F4NO

Molecular Weight

193.10 g/mol

IUPAC Name

1-(3,4,5,6-tetrafluoropyridin-2-yl)ethanone

InChI

InChI=1S/C7H3F4NO/c1-2(13)6-4(9)3(8)5(10)7(11)12-6/h1H3

InChI Key

FVGYCXRIPOUSCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=C(C(=C1F)F)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Perfluoropyridin-2-yl)ethanone typically involves the introduction of a perfluoroalkyl group to a pyridine ring. One common method includes the reaction of perfluoropyridine with ethanone derivatives under controlled conditions. The reaction conditions often involve the use of strong bases or acids to facilitate the substitution reaction. Industrial production methods may involve the use of perfluorocarboxylic anhydrides as perfluoroalkyl sources, with diacyl peroxide generated in situ from the anhydrides and hydrogen peroxide .

Chemical Reactions Analysis

1-(Perfluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield perfluorinated alcohols or hydrocarbons.

    Substitution: The perfluoropyridine ring can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Perfluoropyridin-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Perfluoropyridin-2-yl)ethanone involves its interaction with various molecular targets. The perfluorinated nature of the compound allows it to engage in strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context, but common mechanisms include the activation or inhibition of nuclear receptors, disruption of cell-cell communication, and interference with protein binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(Perfluoropyridin-2-yl)ethanone with structurally and functionally related ethanone derivatives:

Compound Name Molecular Formula Key Substituents Biological Activity/Properties References
2-Phenyl-1-(pyridin-2-yl)ethanone C₁₃H₁₁NO Phenyl, pyridinyl Synthetic intermediate; potential therapeutic applications due to π-π interactions
1-(5-Fluoropyridin-2-yl)ethanone C₇H₆FNO Fluoropyridinyl High purity (97%); used in drug discovery for fluorination effects
1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone C₁₆H₁₅F₃N₂O Trifluoromethyl, dimethylaminopyridinyl Predicted pKa 3.53; moderate lipophilicity (density 1.228 g/cm³)
UDO (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone C₂₈H₂₄ClF₃N₄O Trifluoromethylphenyl, pyridinyl, piperazine CYP51 inhibitor; anti-T. cruzi activity comparable to posaconazole
1-(4-(Quinolin-8-ylamino)phenyl)ethanone C₁₇H₁₃N₃O Quinolinylamino, phenyl Antibacterial activity via Claisen-Schmidt-derived chalcones

Key Findings:

Fluorination Effects: Fluorinated pyridinyl groups (e.g., 1-(5-Fluoropyridin-2-yl)ethanone) enhance metabolic stability and electron-withdrawing properties, improving binding to enzymatic targets like CYP51 . Full perfluorination (hypothesized for this compound) would likely amplify these effects, increasing resistance to oxidative degradation.

Biological Activity: Trifluoromethyl-substituted derivatives (e.g., UDO and 1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone) exhibit potent enzyme inhibition and antiparasitic activity, attributed to strong hydrophobic interactions . Non-fluorinated analogs, such as 2-phenyl-1-(pyridin-2-yl)ethanone, lack this enhanced activity but serve as versatile intermediates for further functionalization .

Structural Flexibility: Piperazine and quinoline moieties (e.g., in UDO and 1-(4-(quinolin-8-ylamino)phenyl)ethanone) introduce conformational rigidity, optimizing target engagement .

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